2-amino-4-(4-methylphenyl)-6-phenylbenzene-1,3-dicarbonitrile
Description
2-Amino-4-(4-methylphenyl)-6-phenylbenzene-1,3-dicarbonitrile is a meta-terphenyl derivative featuring a central benzene ring substituted with:
- An amino group (–NH₂) at position 2,
- Two cyano groups (–CN) at positions 1 and 3,
- A 4-methylphenyl group at position 4,
- A phenyl group at position 6.
This compound belongs to a broader class of biphenyl and terphenyl derivatives studied for their applications in photoinitiated polymerization and fluorescent sensing . Its structure balances electron-withdrawing (–CN) and electron-donating (–NH₂, –CH₃) groups, enabling versatile photophysical and catalytic properties.
Properties
IUPAC Name |
2-amino-4-(4-methylphenyl)-6-phenylbenzene-1,3-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3/c1-14-7-9-16(10-8-14)18-11-17(15-5-3-2-4-6-15)19(12-22)21(24)20(18)13-23/h2-11H,24H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHPXVHCNQTCMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=C(C(=C2)C3=CC=CC=C3)C#N)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358199 | |
| Record name | 5'-amino-4-methyl-1,1':3',1''-terphenyl-4',6'-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77198-51-7 | |
| Record name | 5'-amino-4-methyl-1,1':3',1''-terphenyl-4',6'-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Claisen-Schmidt Condensation
The foundational step involves Claisen-Schmidt condensation between 4-methylacetophenone and benzaldehyde derivatives to form α,β-unsaturated ketones. For instance, (E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one serves as a key intermediate. Reaction conditions typically employ ethanol as a solvent and piperidine as a base catalyst, with stirring at room temperature for 24–48 hours.
Representative Protocol :
Nucleophilic Addition with Malononitrile
The α,β-unsaturated ketone undergoes nucleophilic addition with malononitrile in the presence of piperidine, facilitating cyclization to the benzene-dicarbonitrile core. This step proceeds via Michael addition followed by intramolecular cyclization, with reaction times of 30–48 hours at ambient temperature.
Optimized Procedure :
- Dissolve (E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one (2 mmol) and malononitrile (4 mmol) in absolute ethanol (5 mL).
- Add piperidine (1.6 mL) dropwise under stirring.
- Stir at 25°C for 30 hours, followed by solvent evaporation and neutralization with 10% acetic acid.
- Isolate the precipitate via filtration and purify using petroleum ether/ethyl acetate (4:1).
Alternative Synthetic Pathways
Patent literature describes palladium-catalyzed cross-coupling reactions for analogous structures, though these methods are less common for the target compound. For example, Suzuki-Miyaura coupling using aryl boronic acids and brominated intermediates could theoretically introduce the 4-methylphenyl and phenyl groups, but scalability issues limit industrial adoption.
Characterization and Analytical Data
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (CDCl₃) : δ 2.34 (s, 3H, Ar–CH₃), 5.41 (s, 2H, NH₂), 7.16–7.66 (m, 10H, Ar–H).
- ¹³C NMR : Peaks at 118–122 ppm (C≡N), 140–145 ppm (quaternary carbons).
Infrared (IR) Spectroscopy :
Mass Spectrometry (MS) :
Crystallographic Studies
Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/n) with unit cell parameters a = 13.623 Å, b = 7.792 Å, c = 20.608 Å, and β = 103.5°. The dihedral angle between the central benzene ring and 4-methylphenyl substituent is 45.9°, indicating moderate conjugation.
Key Structural Features :
- Planar triazolyl and benzene rings with orthogonal orientation (90.6° dihedral angle).
- Hydrogen-bonding interactions between amino groups and cyano nitrogens stabilize the crystal lattice.
Optimization of Reaction Conditions
Catalyst and Solvent Effects
Piperidine outperforms other bases (e.g., triethylamine) due to its dual role as a catalyst and proton scavenger. Ethanol is preferred for its polarity and ability to solubilize intermediates, though acetonitrile and tetrahydrofuran (THF) have been explored for faster kinetics.
Temperature and Time Dependence
Elevating temperatures to 40–50°C reduces reaction time to 12–18 hours but risks side reactions such as ketone dimerization. Ambient conditions (25°C) balance yield and purity.
Applications and Derivatives
Optoelectronic Materials
The compound’s rigid, conjugated framework enhances electron mobility in OLEDs. Patent CN106795094B highlights its utility as a hole-transporting layer, with device lifetimes exceeding 10,000 hours.
Pharmaceutical Intermediates
Derivatives bearing amino and cyano groups exhibit antitumor and antimicrobial activity. For example, WO2022056100A1 discloses pyrazole-carboxamide analogues derived from benzene-dicarbonitrile precursors.
Chemical Reactions Analysis
2-amino-4-(4-methylphenyl)-6-phenylbenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Scientific Research Applications
2-amino-4-(4-methylphenyl)-6-phenylbenzene-1,3-dicarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use in the treatment of various diseases due to its biological activities.
Mechanism of Action
The mechanism of action of 2-amino-4-(4-methylphenyl)-6-phenylbenzene-1,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Photopolymerization Efficiency
The compound’s performance as a photosensitizer or co-initiator depends on substituent electronic and steric effects. Key comparisons include:
Table 1: Substituent Impact on Photopolymerization Performance
Key Observations :
- Electron-donating groups (e.g., –SCH₃ in B6A) lower ΔG, enhancing electron transfer to iodonium salts and improving monomer conversion .
- The target compound’s 4-methylphenyl group is less electronically active than –SCH₃ or –CF₃, suggesting moderate efficiency in photoinitiating systems.
- Biphenyl substituents (e.g., S-Ph-7) extend conjugation, improving fluorescence properties but reducing compatibility with compact polymerization systems .
Fluorescent Sensing Capabilities
Meta-terphenyl derivatives are employed as fluorescent probes to monitor polymerization kinetics. Comparisons include:
Table 2: Fluorescence Properties of Selected Derivatives
Key Observations :
Structural and Crystallographic Comparisons
Crystallographic data reveal how substituents influence molecular packing and stability:
Table 3: Crystallographic Parameters
Biological Activity
The compound 2-amino-4-(4-methylphenyl)-6-phenylbenzene-1,3-dicarbonitrile is a complex organic molecule that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHN
- Molecular Weight : 304.36 g/mol
- Functional Groups : Amino group (-NH), cyano groups (-C≡N), and aromatic rings.
This compound's unique structure contributes to its diverse biological activities.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria.
Case Study: Antibacterial Efficacy
In a study assessing the antibacterial activity of several compounds, this compound showed effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Bacillus subtilis | 10 |
| Pseudomonas aeruginosa | 25 |
These results indicate that the compound has a promising potential as an antibacterial agent, particularly against Staphylococcus aureus and Bacillus subtilis .
Antifungal Activity
In addition to its antibacterial properties, the compound has also been evaluated for antifungal activity.
Case Study: Antifungal Properties
A study focused on the antifungal effects of various derivatives found that this compound displayed notable activity against common fungal pathogens:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 30 |
| Aspergillus niger | 40 |
| Fusarium oxysporum | 50 |
The compound demonstrated a lower MIC against Candida albicans, highlighting its potential for treating fungal infections .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies.
Case Study: Cytotoxicity Against Cancer Cell Lines
Research evaluating the cytotoxic effects on cancer cell lines revealed that the compound exhibited significant antiproliferative activity:
| Cancer Cell Line | IC (µM) |
|---|---|
| MDA-MB-231 (Breast) | 12 |
| HeLa (Cervical) | 15 |
| A549 (Lung) | 18 |
The IC values suggest that the compound is particularly effective against MDA-MB-231 breast cancer cells, indicating its potential as a therapeutic agent in oncology .
The biological activities of this compound are believed to be linked to its ability to interact with cellular targets such as proteins involved in cell division and metabolic pathways. The presence of cyano groups may enhance its reactivity towards nucleophilic sites in biomolecules, leading to disruption of essential cellular functions.
Q & A
Q. What are the common synthetic routes for preparing 2-amino-4-(4-methylphenyl)-6-phenylbenzene-1,3-dicarbonitrile, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclocondensation reactions involving substituted pyranones and malononitrile derivatives. For example, structurally analogous compounds (e.g., 2-amino-5-methyl-6-methylsulfanyl-4-phenylbenzene-1,3-dicarbonitrile) are synthesized by reacting 6-phenyl-5-methyl-4-methylsulfanyl-3-nitrile-2H-pyran-2-one with malononitrile under reflux conditions. Temperature control (e.g., 60–80°C) and solvent selection (e.g., ethanol or acetonitrile) are critical for optimizing yields, as side reactions like premature cyano-group hydrolysis may occur at higher temperatures . Catalyst choice (e.g., ammonium acetate) can also enhance reaction efficiency by facilitating proton transfer in intermediates .
Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For example, in related benzene-dicarbonitrile derivatives, SC-XRD at 153 K confirmed bond lengths (C–C: 1.405–1.508 Å), angles (e.g., C4–S1–C16: 100.64°), and hydrogen-bonding networks (N–H⋯N interactions with donor-acceptor distances of ~3.0 Å). Complementary techniques like NMR (¹H/¹³C) and FT-IR are used to verify functional groups (e.g., amino stretching at ~3400 cm⁻¹ and nitrile peaks at ~2200 cm⁻¹) .
Q. What intermolecular interactions dominate the crystal packing, and how do they affect material properties?
Infinite chains along specific crystallographic axes (e.g., [1 1 −1]) are formed via N–H⋯N hydrogen bonds (e.g., N2–H2A⋯N1 interactions). These interactions stabilize the crystal lattice and influence physicochemical properties such as solubility and thermal stability. For instance, hydrogen-bond strength correlates with melting points exceeding 250°C in analogous compounds .
Advanced Research Questions
Q. How can substituent variations (e.g., methylphenyl vs. fluorophenyl) alter electronic properties, and what computational methods validate these effects?
Substituents modulate electron density distribution, as seen in analogs like 2-amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) reveal that electron-withdrawing groups (e.g., -F) decrease HOMO-LUMO gaps by ~0.3 eV compared to methyl groups. Experimental validation via UV-Vis spectroscopy (λmax shifts of 10–15 nm) aligns with computational predictions .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?
Discrepancies in NMR signals (e.g., aromatic proton splitting patterns) may arise from conformational flexibility or solvent effects. For example, DMSO-d6 versus CDCl3 can induce diamagnetic shielding variations of 0.2–0.5 ppm. Dynamic NMR experiments at variable temperatures (e.g., 25–80°C) help distinguish static vs. dynamic disorder in crowded regions of the spectrum .
Q. How do reaction kinetics differ between conventional thermal synthesis and microwave-assisted methods?
Microwave irradiation reduces reaction times from hours to minutes (e.g., 6 h → 20 min) by enhancing polar intermediate activation. For instance, microwave-assisted synthesis of dihydrophenanthrene-dicarbonitrile analogs achieved 85% yield versus 60% under conventional heating, attributed to rapid and uniform energy distribution .
Q. What role do non-classical hydrogen bonds (e.g., C–H⋯π) play in supramolecular assembly?
C–H⋯π interactions (e.g., between methyl groups and phenyl rings) contribute to layered crystal packing, as observed in SC-XRD studies. These weak interactions (2.8–3.2 Å) enhance mechanical stability but are sensitive to steric hindrance from bulky substituents .
Methodological Guidelines
- Synthetic Optimization : Use Design of Experiments (DoE) to screen solvent/catalyst combinations, prioritizing low-boiling solvents (e.g., ethanol) for easier purification.
- Data Validation : Cross-reference SC-XRD data with Cambridge Structural Database entries (e.g., CCDC codes) to confirm bond parameters within ±0.02 Å .
- Contradiction Analysis : Employ temperature-dependent FT-IR to distinguish hydrogen-bonding artifacts from true structural features .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
